molecular formula C11H15IN2 B2651164 1-(4-Iodobenzyl)piperazine CAS No. 523981-01-3

1-(4-Iodobenzyl)piperazine

Cat. No. B2651164
CAS RN: 523981-01-3
M. Wt: 302.159
InChI Key: HWHUEYHTSBKINK-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)piperazine is a molecule that acts on the localization, interaction, and uptake of other molecules . It has been shown to interact with murine melanoma cells and inhibit their growth .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been explored in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C11H15IN2 . Its average mass is 302.155 Da and its monoisotopic mass is 302.027985 Da .


Chemical Reactions Analysis

Piperazine synthesis methods on intermolecular and intramolecular cyclization catalytic processes have been compared and reviewed analytically . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Scientific Research Applications

  • Radioiodination for Sigma-1 Receptor Ligands Sadeghzadeh et al. (2014) describe a technique for preparing derivatives of 1-(4-Iodobenzyl)piperazine, such as 4-benzyl-1-(3-[125I]iodobenzylsulfonyl)piperidine, for use as sigma-1 receptor ligands. These compounds were prepared with high radiochemical yields and specific activities, demonstrating their potential in radioiodination and nuclear medicine applications (Sadeghzadeh et al., 2014).

  • Antimicrobial Agents Jadhav et al. (2017) synthesized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, including piperazine carboxamides. These compounds showed moderate to good activities against various bacterial and fungal strains, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Jadhav et al., 2017).

  • Cardiotropic Activity Mokrov et al. (2019) synthesized a group of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and examined their cardiotropic activity. The study found that certain derivatives had statistically significant antiarrhythmic activity in arrhythmia models, suggesting the therapeutic potential of these compounds in cardiovascular research (Mokrov et al., 2019).

  • Cancer Cell Cytotoxicity Yarim et al. (2012) explored a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant growth inhibitory activity on various cancer cell lines. This research indicates the potential of this compound derivatives in cancer therapy (Yarim et al., 2012).

  • Spectroscopic Investigation for Molecular Docking Subashini and Periandy (2017) conducted a spectroscopic investigation of 1-(4-Methylbenzyl) piperazine, analyzing its molecular structure and potential applications in molecular docking, indicating its utility in computational drug design (Subashini & Periandy, 2017).

  • Antagonists for Adenosine A2B Receptors Borrmann et al. (2009) developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as antagonists for A2B adenosine receptors, achieving high selectivity and affinity. This research highlights the importance of piperazine derivatives in developing selective receptor antagonists (Borrmann et al., 2009).

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This suggests that future research may focus on expanding the structural diversity of piperazine derivatives, including 1-(4-Iodobenzyl)piperazine.

properties

IUPAC Name

1-[(4-iodophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUEYHTSBKINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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